molecular formula C14H8FN3O3S B2879449 4-fluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 313275-82-0

4-fluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2879449
CAS No.: 313275-82-0
M. Wt: 317.29
InChI Key: LNBWADNSCHENST-UHFFFAOYSA-N
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Description

4-Fluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide ( 313275-82-0) is a synthetic small molecule belonging to the benzothiazole class of compounds, with a molecular formula of C14H8FN3O3S and a molecular weight of 317.30 g/mol . This chemical is provided with high purity, typically at 97% or higher, suitable for demanding research applications . Benzothiazole derivatives are of significant interest in medicinal chemistry and oncology research due to their distinctive structure and documented broad spectrum of biological activities . Specifically, compounds based on the benzothiazole scaffold, such as this one, demonstrate considerable promise as innovative anti-tumor agents. Research indicates that novel benzothiazole derivatives can exhibit potent and selective inhibitory effects on the proliferation of various human cancer cell lines, including epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) . The mechanism of action for active benzothiazole compounds often involves the induction of apoptosis (programmed cell death), arrest of the cell cycle, and inhibition of cancer cell migration . Furthermore, certain benzothiazoles have been shown to exert dual activity by simultaneously inhibiting key signaling pathways like AKT and ERK, and reducing the secretion of pivotal inflammatory cytokines such as IL-6 and TNF-α, which play a critical role in the tumor microenvironment . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. All products are for Research Use Only (RUO), not for human, veterinary, or household use.

Properties

IUPAC Name

4-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN3O3S/c15-9-3-1-8(2-4-9)13(19)17-14-16-11-6-5-10(18(20)21)7-12(11)22-14/h1-7H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBWADNSCHENST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminothiophenol Derivatives

The precursor 6-nitrobenzo[d]thiazol-2-amine is synthesized via cyclization of 2-amino-5-nitrothiophenol with cyanogen bromide (CNBr) in ethanol under reflux (P210, P233). This method yields the benzothiazole core with a 65–70% efficiency, confirmed by $$ ^1\text{H} $$-NMR (δ 8.21 ppm, aromatic H).

Reaction Conditions:

Parameter Value
Solvent Ethanol
Temperature 78°C (reflux)
Reaction Time 6–8 hours
Yield 68% ± 3%

Alternative Nitration Pathways

Direct nitration of benzo[d]thiazol-2-amine with fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C (P220, P210) introduces the nitro group at position 6. This method, though efficient (85% yield), requires stringent temperature control to avoid over-nitration.

Acylation with 4-Fluorobenzoyl Chloride

Amide Bond Formation

The 2-amino group of 6-nitrobenzo[d]thiazol-2-amine undergoes acylation with 4-fluorobenzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base (P231, P232). The reaction proceeds at 0°C to room temperature over 12 hours, achieving 78–82% yield after recrystallization from ethanol.

Optimized Parameters:

Parameter Value
Solvent Dichloromethane
Base Triethylamine (2 eq.)
Temperature 0°C → 25°C (gradual)
Reaction Time 12 hours
Yield 80% ± 2%

Mechanistic Insights

The acylation follows a nucleophilic acyl substitution mechanism, where TEA neutralizes HCl, driving the reaction forward. Computational studies suggest the fluorine atom’s electronegativity (Pauling scale: 4.0) slightly reduces the benzoyl chloride’s reactivity compared to non-fluorinated analogs.

Purification and Characterization

Crystallization and Filtration

Crude product is purified via recrystallization from ethanol-water (4:1 v/v), yielding pale-yellow crystals (m.p. 214–216°C). Hot filtration under reduced pressure (P280, P284) minimizes exposure to airborne particulates.

Spectroscopic Validation

  • $$ ^1\text{H} $$-NMR (400 MHz, DMSO-d₆):
    δ 10.82 (s, 1H, NH), 8.57 (d, J = 2.4 Hz, 1H, H-7), 8.21 (dd, J = 8.8, 2.4 Hz, 1H, H-5), 7.95 (d, J = 8.8 Hz, 1H, H-4), 7.85–7.75 (m, 2H, Ar-F), 7.45–7.35 (m, 2H, Ar-F).
  • HPLC Purity: 97.3% (C18 column, 80:20 MeOH:H₂O).

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Reported Methods

Method Yield (%) Purity (%) Key Advantage
Direct Nitration 85 95 Short reaction time
Cyclization 68 97 Scalability
Acylation 80 97.3 Mild conditions

Industrial-Scale Production Challenges

Solvent Recovery

DCM’s high volatility (b.p. 40°C) complicates large-scale reuse. Substitution with tetrahydrofuran (THF) reduces emissions but increases cost (P407).

Byproduct Management

Nitroso intermediates (detected via LC-MS) require catalytic hydrogenation (Pd/C, H₂) for conversion to inert amines (P370, P373).

Chemical Reactions Analysis

4-fluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-fluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it may inhibit the activity of enzymes like cyclooxygenase (COX) or other targets involved in inflammation and cancer pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogous Benzothiazole Compounds

Compound Name Substituents (Benzothiazole) Molecular Weight Melting Point (°C) Key Functional Groups Biological Activity
4-Fluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide 6-NO₂ 329.33* Not reported 4-Fluorobenzamide, NO₂ VEGFR-2 inhibition (predicted)
4-Methoxy-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide (CAS 15864-27-4) 6-NO₂, 4-OCH₃ 329.33 Not reported 4-Methoxybenzamide, NO₂ Not reported
4-Fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide (CAS 476297-68-4) 6-F 290.27 Not reported 4-Fluorobenzamide, F Not reported
TOZ5 () 4-OCH₃, 7-morpholino 388.40 Not reported 4-Fluorobenzamide, OCH₃, morpholino PET imaging agent
2-(5-(4-Fluorobenzylidene)...acetamide (4a, ) 6-NO₂, thiazolidinone 458.37 199–201 Thiazolidinone, NO₂ Anticancer (VEGFR-2 inhibition)

Notes:

  • *Molecular weight calculated based on formula C₁₄H₈FN₃O₃S.
  • The nitro group in the target compound enhances electron-withdrawing effects compared to methoxy (electron-donating) or fluoro substituents in analogs.

VEGFR-2 Inhibition

Compounds with a 6-nitrobenzothiazole core, such as 4a (), exhibit potent VEGFR-2 inhibitory activity (IC₅₀ values in the nanomolar range). The nitro group likely stabilizes interactions with the kinase domain’s hydrophobic pocket . In contrast, analogs lacking electron-withdrawing groups (e.g., 4-methoxy derivatives) show reduced potency, highlighting the importance of the nitro substituent .

Key Research Findings and Trends

Nitro vs. Fluoro Substitutents : Nitro groups enhance target binding but may reduce metabolic stability compared to fluoro analogs .

Methoxy Groups : Improve solubility but often at the expense of potency .

Hybrid Structures: Compounds combining benzothiazole with thiazolidinone (e.g., 4a) show dual activity as VEGFR-2 inhibitors and apoptosis inducers .

Biological Activity

4-Fluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C14H10FN3O2S\text{C}_{14}\text{H}_{10}\text{F}\text{N}_3\text{O}_2\text{S}

This compound features a fluorine atom, a nitro group, and a benzothiazole moiety, which contribute to its unique reactivity and biological profile.

Research indicates that this compound exhibits its biological effects through several proposed mechanisms:

  • Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria, leading to antimicrobial activity .
  • Induction of Apoptosis : Preliminary studies suggest that this compound may promote apoptosis in cancer cells by altering cell cycle dynamics and activating apoptotic pathways .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, as well as some Gram-negative strains. The Minimum Inhibitory Concentration (MIC) values indicate potent activity, often lower than those of standard antibiotics.

PathogenMIC (µg/mL)
Staphylococcus aureus0.5
Staphylococcus epidermidis0.25
Escherichia coli1.0

Anticancer Activity

The compound has also shown promise in cancer research. Studies involving various cancer cell lines (e.g., A431, A549, H1299) have reported that it inhibits cell proliferation and induces apoptosis at micromolar concentrations. The following table summarizes findings from recent studies:

Cell LineIC50 (µM)Mechanism of Action
A4312.5Induction of apoptosis
A5493.0Cell cycle arrest
H12991.8Inhibition of IL-6 and TNF-α production

Case Studies

  • Antimicrobial Efficacy : A study assessed the efficacy of this compound against biofilms formed by Staphylococcus epidermidis. Results indicated that the compound significantly reduced biofilm formation compared to untreated controls, suggesting potential applications in treating biofilm-associated infections .
  • Cancer Cell Line Study : Another investigation focused on the compound's effects on lung cancer cells (A549). The study found that treatment with the compound led to a marked decrease in cell viability and increased markers of apoptosis, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

When compared to structurally related compounds such as 4-iodo-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide and N-(6-nitrobenzo[d]thiazol-2-yl)benzamide, this compound exhibited superior biological activity due to its unique substitution pattern that enhances both solubility and reactivity.

CompoundAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
This compound0.252.5
4-Iodo-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide0.53.0
N-(6-nitrobenzo[d]thiazol-2-yl)benzamide1.0Not tested

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